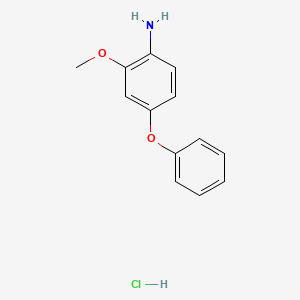
2-Methoxy-4-phenoxyaniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
MOPAC is synthesized by the reaction between 2-methoxy-4-nitroaniline and 2-phenoxyaniline in the presence of hydrochloric acid.Molecular Structure Analysis
The molecular structure of MOPAC is represented by the InChI code: 1S/C13H13NO2.ClH/c1-15-13-9-11 (7-8-12 (13)14)16-10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H .Physical And Chemical Properties Analysis
MOPAC is a white to pale yellow crystalline powder. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
2-Methoxy-4-phenoxyaniline hydrochloride serves as a precursor or intermediate in the synthesis of various compounds. For instance, its derivatives have been used in the synthesis of novel compounds with potential antibacterial effects. Studies have shown the effectiveness of these synthesized compounds against Gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Tavman, Ikiz, Bagcigil, Özgür, & Ak, 2009). Moreover, the compound has been involved in the synthesis of Schiff base compounds, which have been evaluated for their anticancer activities, demonstrating weak activity in inhibiting T47D breast cancer cells (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).
Environmental Sciences Applications
In environmental sciences, derivatives of 2-Methoxy-4-phenoxyaniline hydrochloride have been studied for their role in the degradation of hazardous substances. For example, the evaluation and comparison of Fenton-like oxidation with Fenton’s oxidation for methoxyanilines in aqueous solutions highlight the potential of such compounds in treating wastewater containing toxic and recalcitrant chemicals, thus mitigating their harmful effects on aquatic life and public health (Chaturvedi & Katoch, 2020).
Pharmacological Investigations
Although direct drug usage, dosages, and side effects are excluded from this discussion, the compound's derivatives have been part of pharmacological studies exploring different biological activities. For instance, research into the pharmacological profiles of compounds related to 2-Methoxy-4-phenoxyaniline hydrochloride has revealed insights into serotonin receptor antagonism, which could inform the development of novel treatments for conditions influenced by serotonin activity (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Safety And Hazards
MOPAC has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-methoxy-4-phenoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCJAQSMMZSCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)
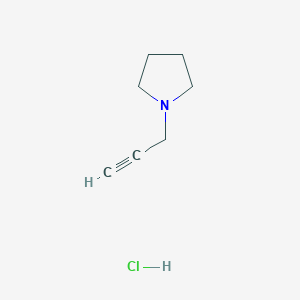

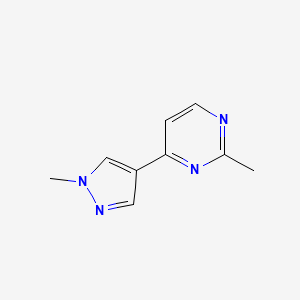
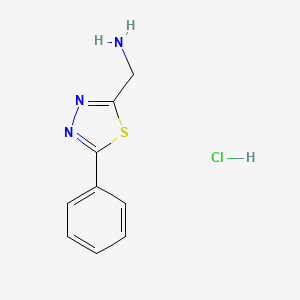
![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)
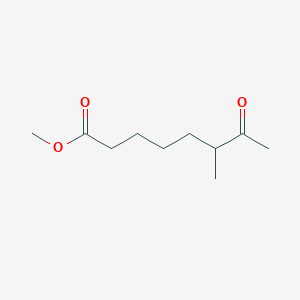

![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
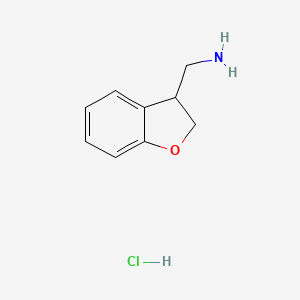
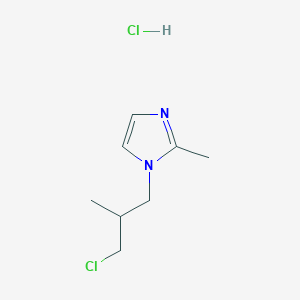
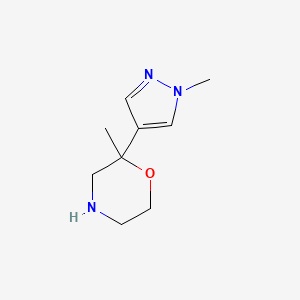
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)